
Quantifying Dynamics: A Technical Guide to
Protein Turnover Studies Using DL-Leucine-¹⁵N

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: DL-Leucine-15N

CAS No.: 81387-51-1

Cat. No.: B1609885

Get Quote

Abstract
Protein turnover, the delicate balance between protein synthesis and degradation, is a

fundamental biological process essential for cellular homeostasis, adaptation, and response to

stimuli. Accurately quantifying the rates of protein synthesis is paramount for researchers in

basic science and drug development to understand disease mechanisms and evaluate

therapeutic efficacy. This guide provides an in-depth technical overview of utilizing the stable

isotope-labeled amino acid, DL-Leucine-¹⁵N, as a robust tracer for measuring protein turnover.

We will delve into the core principles, provide field-proven experimental protocols, and discuss

the critical aspects of data analysis and interpretation, empowering researchers to confidently

implement this powerful technique.

Introduction: The Centrality of Protein Turnover
Every physiological state, from cellular growth to response to disease, is dictated by the precise

regulation of the proteome. This regulation is not static; it is a highly dynamic process where

proteins are continuously synthesized and degraded.[1][2] This flux, known as protein turnover,

allows cells to remodel their protein landscape, remove damaged components, and adapt to
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changing environmental cues.[1][2] Investigating this process provides a direct window into the

metabolic state of a cell or organism. Stable isotope tracer technologies have been at the

forefront of these investigations for decades, offering a powerful method to quantify the

dynamic nature of metabolism in vivo.[3] By introducing a "heavy" labeled molecule and

tracking its incorporation into newly synthesized proteins, we can directly measure the rate of

protein synthesis, a key component of turnover.

The Tracer of Choice: Why Leucine-¹⁵N?
The selection of an appropriate tracer is a critical experimental design choice. Stable isotopes,

which are non-radioactive, are preferred for their safety and the ability to be detected with high

precision by mass spectrometry.[4]

Leucine as a Biosynthetic Probe: Leucine is an essential amino acid, meaning that

mammalian cells cannot synthesize it de novo. It must be obtained from the extracellular

environment. This is a crucial advantage for a tracer, as its incorporation into proteins is a

direct reflection of protein synthesis, not convoluted by endogenous amino acid production.

Leucine is also a key regulator of muscle protein synthesis, stimulating the mTOR pathway.

[5]

¹⁵N as the Isotopic Label: Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen. Labeling the

amino group of leucine with ¹⁵N provides a distinct mass shift that is easily detectable by

mass spectrometry. Unlike labeling with isotopes like Deuterium (²H), which can sometimes

be subject to exchange, the ¹⁵N label on the alpha-amino group is stable throughout the

process of protein synthesis.

A Note on DL-Leucine vs. L-Leucine: This guide focuses on DL-Leucine-¹⁵N, a racemic

mixture of both the D- and L-isomers. It is important to understand that only the L-isomer (L-

Leucine) is incorporated into proteins during ribosomal translation.[5] The D-isomer is not

typically used in protein synthesis.[5][6] While L-Leucine-¹⁵N is often preferred for its direct

biological relevance, DL-Leucine-¹⁵N can be a more cost-effective option. Researchers

should be aware that the effective precursor enrichment for synthesis calculations will be

based on the L-Leucine-¹⁵N portion of the administered tracer. Studies have shown that D-

and L-leucine can form intracellular pools of an identical nature.[6]

The Core Workflow: From Labeling to Data
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Measuring protein turnover using DL-Leucine-¹⁵N follows a logical and robust workflow. The

fundamental principle is to introduce the labeled tracer, allow it to be incorporated into newly

made proteins over time, and then measure the ratio of labeled to unlabeled peptides using

mass spectrometry.
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Caption: High-level experimental workflow for protein turnover studies.
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In Vitro Protocol: Dynamic Labeling in Cell Culture
This protocol outlines a standard "pulse" labeling experiment to determine protein synthesis

rates in adherent cell culture.

Materials:

Cell line of interest (e.g., MIA PaCa pancreatic cancer cells).[7]

Standard cell culture medium (e.g., MEM).[7]

Dialyzed Fetal Bovine Serum (dFBS) to control for unlabeled amino acids.

Leucine-free medium.

DL-Leucine-¹⁵N (or L-Leucine-¹⁵N).

Phosphate-Buffered Saline (PBS).

Cell lysis buffer with protease inhibitors.

Protein quantitation assay (e.g., BCA assay).[8]

Step-by-Step Methodology:

Cell Seeding and Growth: Plate cells and grow them to approximately 80-90% confluency in

standard culture medium to ensure active protein synthesis.[7]

Pre-incubation & Starvation: Gently wash the cells twice with warm PBS. Then, incubate the

cells in leucine-free medium supplemented with dFBS for 1-2 hours. This step depletes the

intracellular pool of unlabeled leucine, enhancing the incorporation of the labeled tracer.

Labeling (The "Pulse"): Prepare the labeling medium by supplementing the leucine-free

medium with a known concentration of DL-Leucine-¹⁵N. The final concentration should be

similar to that of standard medium to avoid metabolic artifacts.

Time-Course Collection:
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T=0 (Baseline): Harvest the first set of plates immediately before adding the labeling

medium. This represents the "unlabeled" or natural abundance state.

T=X hours: Add the labeling medium to the remaining plates. Harvest subsequent sets of

plates at various time points (e.g., 2, 4, 8, 12, 24 hours). The choice of time points

depends on the expected turnover rate of the proteins of interest.

Cell Harvest and Lysis: At each time point, wash cells with ice-cold PBS and immediately

add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

Protein Quantitation: Determine the protein concentration of each lysate using a standard

method like the BCA assay. This is crucial for normalizing the amount of protein to be

processed for mass spectrometry.[8]

Sample Preparation for Mass Spectrometry: Proceed with protein digestion (e.g., in-solution

or in-gel trypsin digestion) to generate peptides suitable for LC-MS/MS analysis.

In Vivo Protocol: Considerations for Animal Studies
Translating this technique to whole organisms (e.g., rodents) provides invaluable physiological

context.[9]

Key Modifications:

Tracer Administration: The ¹⁵N-labeled leucine can be administered in several ways:

Constant Infusion: A primed, constant intravenous infusion is a common method to

achieve a steady state of tracer enrichment in the plasma.[10][11]

Bolus Injection: A single large dose can be injected to trace its incorporation over a shorter

period.[12]

Labeled Diet: For longer-term studies, the tracer can be incorporated into the animal's

chow.[1]

Precursor Pool Measurement: It is critical to measure the isotopic enrichment of the

precursor pool (i.e., the available ¹⁵N-leucine for protein synthesis). This is typically done by

analyzing blood plasma samples taken during the experiment.[10]
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Tissue Harvesting: At the end of the experiment, tissues of interest are rapidly harvested,

flash-frozen, and stored for later protein extraction and analysis.

Analytical Core: Mass Spectrometry and Data
Interpretation
The heart of the analysis lies in using liquid chromatography-tandem mass spectrometry (LC-

MS/MS) to separate and identify peptides and, crucially, to measure their isotopic enrichment.
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Caption: Conceptual pathway of ¹⁵N-Leucine incorporation and detection.

When a peptide containing ¹⁵N-leucine is analyzed, its mass will be shifted by +1 Dalton

compared to its unlabeled counterpart. The mass spectrometer measures the relative intensity

of the unlabeled peptide (M0) and the labeled peptide (M+1). The complexity of data analysis

arises because the mass shift depends on the number of nitrogen atoms in the peptide, which

varies with the amino acid sequence.[13][14] Specialized software is required to calculate the

expected isotopic distribution and determine the enrichment accurately.[14]

Calculating the Fractional Synthesis Rate (FSR)
The primary output of these experiments is the Fractional Synthesis Rate (FSR), which

represents the percentage of the protein pool that is newly synthesized per unit of time. The

fundamental formula, known as the precursor-product principle, is:

FSR (%/hour) = [ (E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1)) ] * 100

Where:

E_p(t2) and E_p(t1) are the enrichments of the protein-bound ¹⁵N-leucine at two time points.

E_precursor is the enrichment of the precursor pool (e.g., plasma ¹⁵N-leucine).

(t2 - t1) is the duration of the labeling period in hours.

This calculation can be performed for thousands of individual proteins in a single experiment,

providing a global view of the proteome's dynamics.[15]
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Parameter Description Typical Unit Importance

Precursor Enrichment

(E_precursor)

Isotopic enrichment of

the free leucine pool

available for

synthesis.

Atom Percent Excess

(APE)

Critical. Inaccurately

measuring the

precursor leads to

large errors in FSR.

Protein-Bound

Enrichment (E_p)

Isotopic enrichment of

leucine within a

specific protein or

peptide.

Atom Percent Excess

(APE)

The primary

measurement of new

protein synthesis.

Labeling Time (t)

Duration of exposure

to the ¹⁵N-Leucine

tracer.

Hours or Days

Must be long enough

to allow detectable

incorporation but short

enough to assume

linear synthesis rates.

Fractional Synthesis

Rate (FSR)

The fraction of the

protein pool

synthesized per unit

time.

% per hour or % per

day

The key kinetic

parameter

representing the rate

of protein synthesis.[7]

[12][15]

Trustworthiness and Validation: Ensuring Data
Integrity
To ensure the reliability of the results, several validation steps are essential.

Preventing Label Scrambling: It is important to ensure the ¹⁵N label from leucine is not

metabolically transferred to other amino acids. This "scrambling" can confound results. One

method to minimize this is to provide an excess of unlabeled amino acids in the medium

relative to the single ¹⁵N-labeled amino acid.[16][17]

Reciprocal Labeling: In comparative studies (e.g., control vs. treated), performing a

reciprocal or "label-swap" experiment is a powerful way to eliminate any potential bias

caused by the labeling itself.[18]
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Confirming Precursor Pool Stability: In constant infusion studies, it's vital to confirm that the

precursor enrichment in the plasma has reached a steady state. Multiple blood samples

should be taken to verify this.

Conclusion and Future Outlook
The use of DL-Leucine-¹⁵N, coupled with modern high-resolution mass spectrometry, is a

cornerstone technique for the quantitative study of protein turnover. It provides a direct,

dynamic measure of cellular activity that is often missed by static protein abundance

measurements. This approach has been instrumental in advancing our understanding of

metabolism in health and disease, from cancer to neurodegeneration.[19] As analytical

instrumentation continues to improve in sensitivity and throughput, the depth and scale of these

dynamic proteomic studies will only expand, offering unprecedented insights into the complex

machinery of life.

References
Garlick, P. J., et al. "Comparison of 15 N-Labelled Glycine, Aspartate, Valine and Leucine for

Measurement of Whole-Body Protein Turnover." Clinical Science, vol. 56, no. 3, 1979, pp.

241-5. [Link]

Sánchez-Gurmaches, J., et al. "Labelling fish diets with 15 N -Leucine for monitoring feed

consumption and bio-distribution in Atlantic salmon." Journal of Fish Biology, vol. 93, no. 1,

2018, pp. 125-34. [Link]

Shrestha, R., et al. "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using

Protein Prospector." eScholarship, University of California, 2022. [Link]

Cai, K., et al. "Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during

preparation of specifically labeled NMR samples." Protein Science, vol. 16, no. 10, 2007, pp.

2274-80. [Link]

Cai, K., et al. "Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during

preparation of specifically labeled NMR samples." Protein Science, vol. 16, no. 10, 2007, pp.

2274-80. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://research.manchester.ac.uk/files/247878165/s11307_022_01796_0.pdf
https://portlandpress.com/clinsci/article-abstract/56/3/241/76336/Comparison-of-15N-Labelled-Glycine-Aspartate
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6120485/
https://escholarship.org/uc/item/42d5m66x
https://pubmed.ncbi.nlm.nih.gov/17766384/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2222718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609885?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrated Proteomics Applications. "15N Stable Isotope Labeling Data Analysis." Integrated

Proteomics Applications, [Link]

Kupfer, L., et al. "Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins

Using High-Resolution and Tandem Mass Spectrometry." Journal of the American Society for

Mass Spectrometry, vol. 36, no. 1, 2025, pp. 115-24. [Link]

Sadygov, R. G., et al. "Improved determination of protein turnover rate with heavy water

labeling by mass isotopomer ratio selection." bioRxiv, 2024. [Link]

van den Borre, M., et al. "The current 15N-leucine infusion technique is not suitable for

quantitative measurements of ileal endogenous amino acid flows in pigs." The Journal of

Nutrition, vol. 128, no. 10, 1998, pp. 1633-40. [Link]

Bennet, W. M., et al. "The effect of amino acid infusion on leg protein turnover assessed by

L-[15N]phenylalanine and L-[1-13C]leucine exchange." Clinical Science, vol. 76, no. 4, 1989,

pp. 439-44. [Link]

Bi, Y., et al. "Application of Parallel Reaction Monitoring in 15 N labeled Samples for

Quantification." The Plant Cell, vol. 33, no. 12, 2021, pp. 3682-4. [Link]

Matthews, D. E. "Stable isotope tracer methods for in vivo investigations." ResearchGate,

2019. [Link]

Kasumov, T., et al. "Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino

Acids Labeling in Pancreas Cancer Cells." Journal of Proteomics & Bioinformatics, vol. 2, no.

10, 2009, pp. 437-44. [Link]

Sadygov, R. G., et al. "Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water

Metabolic Labeling." Journal of the American Society for Mass Spectrometry, vol. 31, no. 1,

2020, pp. 114-20. [Link]

Claydon, A. J. "Protein Turnover." CK Isotopes, [Link]

Wilkinson, D. J., et al. "Principles of stable isotope research – with special reference to

protein metabolism." Clinical Nutrition ESPEN, vol. 22, 2017, pp. 1-7. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.integratedproteomics.com/data-analysis/15n-stable-isotope-labeling/
https://pubs.acs.org/doi/10.1021/jasms.4c00287
https://www.biorxiv.org/content/10.1101/2024.06.04.597043v1
https://pubmed.ncbi.nlm.nih.gov/9772134/
https://pubmed.ncbi.nlm.nih.gov/2706889/
https://academic.oup.com/plcell/article/33/12/3682/6449171
https://www.researchgate.net/publication/330953609_Stable_isotope_tracer_methods_for_in_vivo_investigations
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2805213/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018330/
https://www.ckisotopes.com/media/wysiwyg/Protein-turnover-amy-claydon.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5706240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609885?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wheatley, D. N. "Pools and protein synthesis: studies with the D- and L-isomers of leucine."

Cytobios, vol. 25, no. 99-100, 1979, pp. 193-216. [Link]

Mitchell, W. K., et al. "Dileucine ingestion is more effective than leucine in stimulating muscle

protein turnover in young males: a double blind randomized controlled trial." Journal of

Applied Physiology, vol. 131, no. 5, 2021, pp. 1441-51. [Link]

Balage, M., et al. "A novel stable isotope tracer method to measure muscle protein fractional

breakdown rate during a physiological non-steady-state condition." American Journal of

Physiology-Endocrinology and Metabolism, vol. 288, no. 4, 2005, pp. E844-50. [Link]

Ross, D. A., et al. "Turnover and replication analysis by isotope labeling (TRAIL) reveals the

influence of tissue context on protein and organelle lifetimes." Cell, vol. 186, no. 1, 2023, pp.

206-22.e21. [Link]

Urschel, K. L. "DEVELOPMENT OF A STABLE ISOTOPE METHOD TO MEASURE

PROTEIN FRACTIONAL SYNTHESIS RATE IN EQUINE SKELETAL MUSCLE."

UKnowledge, 2008. [Link]

"D-Leucine vs L-Leucine: Understanding the Differences and Applications." Pharmaffiliates,

[Link]

Zhang, X. J., et al. "Measurement of muscle protein fractional synthesis and breakdown

rates from a pulse tracer injection." American Journal of Physiology-Endocrinology and

Metabolism, vol. 270, no. 5, 1996, pp. E753-8. [Link]

Garlick, P. J., et al. "Comparison of 15N-Labelled Glycine, Aspartate, Valine and Leucine for

Measurement of Whole-Body Protein Turnover." Clinical Science, vol. 56, no. 3, 1979, pp.

241-5. [Link]

Bochicchio, D., et al. "Measurement of Protein Synthesis Rate in Rat by [11C]Leucine PET

Imaging: Application to the TgF344-AD Model of Alzheimer's Disease." Molecular Imaging

and Biology, vol. 25, no. 3, 2023, pp. 416-29. [Link]

Church, T. D., et al. "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine

enantiomers after oral dosing and their clinical relevance." Amino Acids, vol. 54, no. 8, 2022,

pp. 1173-81. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/121067/
https://journals.physiology.org/doi/full/10.1152/japplphysiol.00415.2021
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1474026/
https://www.cell.com/cell/fulltext/S0092-8674(22)01458-7
https://uknowledge.uky.edu/gradschool_theses/585/
https://www.pharmaffiliates.com/en/blog/d-leucine-vs-l-leucine-understanding-the-differences-and-applications
https://journals.physiology.org/doi/full/10.1152/ajpendo.1996.270.5.e753
https://www.researchgate.net/publication/16644249_Comparison_of_15_N-Labelled_Glycine_Aspartate_Valine_and_Leucine_for_Measurement_of_Whole-Body_Protein_Turnover
https://eprints.manchester.ac.uk/id/eprint/273397/1/Bochicchio_et_al-2022-Molecular_Imaging_and_Biology.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609885?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bako, T., et al. "Fractional Synthesis Rates of Individual Proteins in Rat Soleus and Plantaris

Muscles." Proteomes, vol. 8, no. 2, 2020, p. 11. [Link]

Mitchell, C. J., et al. "Myofibrillar protein fractional synthetic rate (FSR) calculated by. 1)..."

ResearchGate, [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ckisotopes.com [ckisotopes.com]

2. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of
tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

3. Principles of stable isotope research – with special reference to protein metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. nbinno.com [nbinno.com]

6. Pools and protein synthesis: studies with the D- and L-isomers of leucine - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in
Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

8. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]

9. ukisotope.com [ukisotope.com]

10. The current 15N-leucine infusion technique is not suitable for quantitative measurements
of ileal endogenous amino acid flows in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

11. uknowledge.uky.edu [uknowledge.uky.edu]

12. A novel stable isotope tracer method to measure muscle protein fractional breakdown
rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]

13. escholarship.org [escholarship.org]

14. ckisotopes.com [ckisotopes.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7353982/
https://www.researchgate.net/figure/Myofibrillar-protein-fractional-synthetic-rate-FSR-calculated-by-1-utilizing-plasma_fig2_264443194
https://www.benchchem.com/product/b1609885?utm_src=pdf-custom-synthesis#bc-rfq
http://www.ckisotopes.com/wp-content/uploads/2015/04/Protein-turnover-amy-claydon.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083121/
https://www.researchgate.net/publication/16093360_Stable_isotope_tracer_methods_for_in_vivo_investigations
https://www.nbinno.com/article/amino-acids/d-leucine-vs-l-leucine-differences-applications-fa
https://pubmed.ncbi.nlm.nih.gov/121067/
https://pubmed.ncbi.nlm.nih.gov/121067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2843512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2843512/
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-protein-assays.html
https://www.ukisotope.com/wp-content/uploads/2025/10/TECH_NOTE_MOUSEFEED.pdf
https://pubmed.ncbi.nlm.nih.gov/9808650/
https://pubmed.ncbi.nlm.nih.gov/9808650/
https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1167&context=animalsci_etds
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602693/
https://escholarship.org/content/qt1dj0v827/qt1dj0v827_noSplash_435102604c0b6a92121a54b75c725b11.pdf
http://www.ckisotopes.com/wp-content/uploads/2015/04/Robin-Park-15N-Labeling-data-analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609885?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Fractional Synthesis Rates of Individual Proteins in Rat Soleus and Plantaris Muscles -
PMC [pmc.ncbi.nlm.nih.gov]

16. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of
specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of
specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

18. Application of Parallel Reaction Monitoring in 15N labeled Samples for Quantification |
bioRxiv [biorxiv.org]

19. research.manchester.ac.uk [research.manchester.ac.uk]

To cite this document: BenchChem. [Quantifying Dynamics: A Technical Guide to Protein
Turnover Studies Using DL-Leucine-¹⁵N]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609885/docs#quantifying-dynamics-a-technical-
guide-to-protein-turnover-studies-using-dl-leucine-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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